methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate

Positional isomerism Structural biology Medicinal chemistry

Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 1322605-01-5; C15H18N2O2; MW 258.32) is a heterocyclic building block belonging to the 1,5-disubstituted pyrazole-3-carboxylate class. Its core structural features include a phenyl group at N1, a sterically demanding tert-butyl group at C5, and a methyl carboxylate ester at C3.

Molecular Formula C15H18N2O2
Molecular Weight 258.32
CAS No. 1322605-01-5
Cat. No. B3046903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate
CAS1322605-01-5
Molecular FormulaC15H18N2O2
Molecular Weight258.32
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C15H18N2O2/c1-15(2,3)13-10-12(14(18)19-4)16-17(13)11-8-6-5-7-9-11/h5-10H,1-4H3
InChIKeyVCFCBBMQBIPCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS 1322605-01-5) Procurement and Structural Baseline


Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 1322605-01-5; C15H18N2O2; MW 258.32) is a heterocyclic building block belonging to the 1,5-disubstituted pyrazole-3-carboxylate class . Its core structural features include a phenyl group at N1, a sterically demanding tert-butyl group at C5, and a methyl carboxylate ester at C3 . This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its substitution pattern can dictate downstream synthetic trajectories and final product properties [1]. The compound is commercially available at purities ranging from 95% to 98%, and its precise substitution pattern differentiates it from closely related positional isomers and analogs lacking the tert-butyl moiety .

Why Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate Cannot Be Substituted with Positional Isomers or Unsubstituted Analogs


The substitution pattern of methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate is chemically non-interchangeable with its 4-carboxylate positional isomer or with 5-methyl/5-unsubstituted analogs. The position of the carboxylate ester (C3 vs. C4) fundamentally alters the compound's reactivity in nucleophilic acyl substitution, its hydrogen-bonding capacity, and its steric environment for further functionalization . Additionally, the bulky tert-butyl group at C5 imposes a unique steric constraint that can modulate both the regioselectivity of subsequent reactions and the conformational landscape of derived ligands [1]. Substituting this compound with a generic pyrazole-3-carboxylate or a positional isomer will yield a different synthetic intermediate, a different reaction outcome, and a different molecular property profile—making generic substitution scientifically invalid and procurement-critical .

Quantitative Differentiation Evidence for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS 1322605-01-5)


Regioisomeric Carboxylate Position (C3 vs. C4) and Molecular Property Divergence

The target compound is the 3-carboxylate regioisomer, which is structurally and functionally distinct from the 4-carboxylate regioisomer (CAS 1150164-50-3). This difference is not merely positional; it fundamentally alters the molecular geometry and is reflected in distinct physical and computed property profiles . The target compound is not a substitute for the 4-carboxylate isomer, and vice versa .

Positional isomerism Structural biology Medicinal chemistry

Impact of 5-Position tert-Butyl Substitution on Synthetic Versatility and Lipophilicity

The target compound incorporates a bulky tert-butyl group at the C5 position of the pyrazole ring. This substitution pattern is a key determinant of both its synthetic utility and the physicochemical properties of its derivatives. A flexible synthesis method for pyrazoles with varying substituents at C3 and C5, including the tert-butyl group, has been established, demonstrating the intentional design of this substitution pattern for specific synthetic outcomes [1]. The phenyl group at N1 and the tert-butyl group at C5 are crucial for its lipophilicity and potential binding interactions in biological systems, differentiating it from analogs with smaller alkyl groups or hydrogen at the C5 position [2].

Agrochemical research Drug discovery Synthetic methodology

Differentiation from 4-Bromo-5-tert-butyl Analog in Reactivity and Downstream Functionalization

The target compound lacks a halogen substituent at the C4 position, in contrast to the brominated analog methyl 4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS 1262865-57-5) . This difference dictates their divergent roles in synthetic sequences: the target compound is suitable for electrophilic aromatic substitution or metallation strategies at C4, while the brominated analog is a substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Cross-coupling Late-stage functionalization Medicinal chemistry

Defined Application Scenarios for Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS 1322605-01-5)


Synthesis of Novel Pyrazole-3-Carboxamide Agrochemical Candidates

This compound serves as a strategic intermediate for the synthesis of pyrazole-3-carboxamide derivatives, which are documented in patent literature as potential insecticides and fungicides [1]. The methyl ester can be hydrolyzed to the corresponding carboxylic acid (CAS 286435-97-0), followed by amide coupling to generate a library of amide analogs for structure-activity relationship (SAR) studies in crop protection [2].

Generation of Structurally Defined Kinase Inhibitor Scaffolds

In medicinal chemistry, this compound's specific substitution pattern (N1-phenyl, C5-tert-butyl, C3-carboxylate) provides a defined scaffold for developing kinase inhibitors [1]. The C3 carboxylate serves as an attachment point for amine-containing fragments, while the C5 tert-butyl group occupies a hydrophobic pocket, a feature critical for optimizing potency and selectivity in kinase-targeted drug discovery [2].

Development of Position-Specific Pyrazole Ligands for Metalloenzyme Targets

The C3 carboxylate moiety of this compound, when converted to a carboxylic acid or hydroxamic acid, can act as a metal-chelating group for targeting metalloenzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs) [1]. The unique steric environment imposed by the C5 tert-butyl group may confer selectivity among different metalloenzyme isoforms compared to less hindered analogs [2].

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